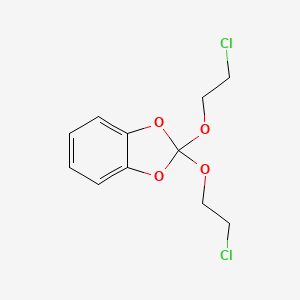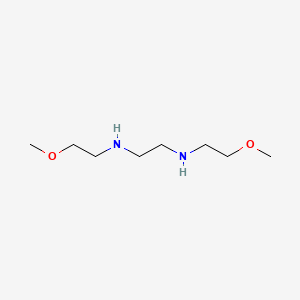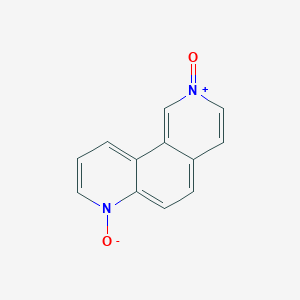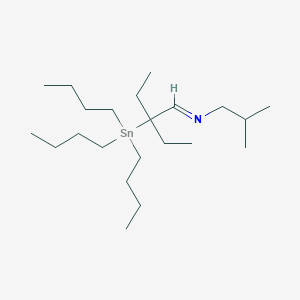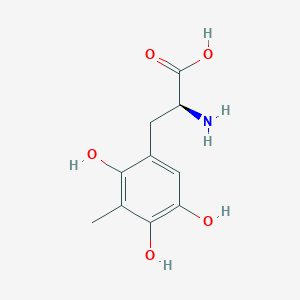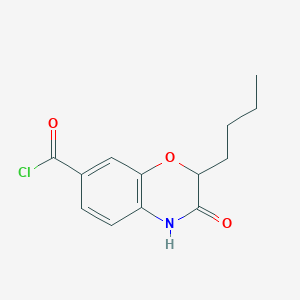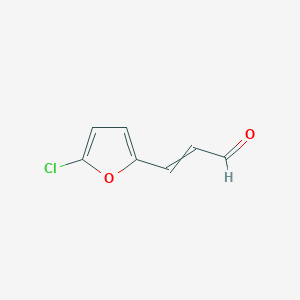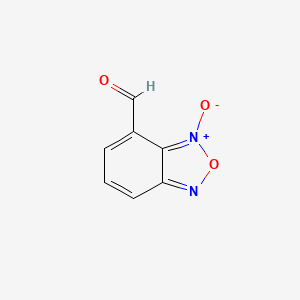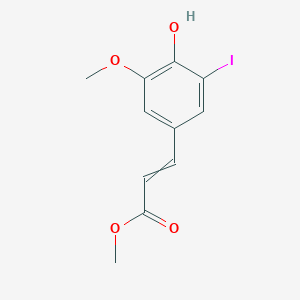
4-Pentanoylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentanoylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a pentanoyl group at the para position relative to the aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
4-Pentanoylbenzaldehyde can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of benzaldehyde with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 4-pentanoyltoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. This method is advantageous as it allows for the selective formation of the aldehyde group without affecting the pentanoyl side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Pentanoylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are effective reducing agents.
Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
Oxidation: 4-Pentanoylbenzoic acid
Reduction: 4-Pentanoylbenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
4-Pentanoylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research is ongoing to explore the potential pharmacological properties of this compound and its derivatives. It may have applications in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-pentanoylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pentanoyl group can also interact with hydrophobic regions of biomolecules, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a benzene ring and an aldehyde group. It lacks the pentanoyl side chain.
4-Methylbenzaldehyde: Similar to 4-pentanoylbenzaldehyde but with a methyl group instead of a pentanoyl group.
4-Formylbenzoic Acid: Contains both an aldehyde and a carboxylic acid group on the benzene ring.
Uniqueness
This compound is unique due to the presence of the pentanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the combination of an aldehyde and a longer aliphatic chain is required.
特性
CAS番号 |
61363-43-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
4-pentanoylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-9H,2-4H2,1H3 |
InChIキー |
IXCLDNFJHREFBA-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
